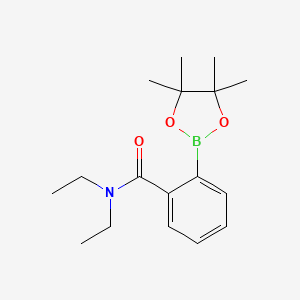![molecular formula C36H47Cl2N3O3Ru B12056920 Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its dark purple crystalline appearance and has a molecular weight of 667.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene with a ruthenium precursor in the presence of appropriate ligands and solvents. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent oxidation. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as molecular oxygen or peroxides.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like hydrogen gas or hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, peroxides, and hydrides. The reactions are often carried out under controlled temperatures and pressures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions may produce reduced organic compounds .
Aplicaciones Científicas De Investigación
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a catalytic site, enabling the activation and conversion of substrates through various pathways. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro[1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene][(2-isopropoxybenzylidene)ruthenium(II) hexafluorophosphate
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(2-isopropoxy-5-nitrobenzylidene)dichlororuthenium(II)
- DichloroN1,N1-dimethyl-N2-[2-(phenylthio-κS)ethyl]-1,2-ethanediamine-κN1,κN2ruthenium(II) .
Uniqueness
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. The presence of both imidazolidinylidene and benzylidene ligands enhances its stability and catalytic efficiency, making it a valuable compound in various chemical applications .
Propiedades
Fórmula molecular |
C36H47Cl2N3O3Ru |
|---|---|
Peso molecular |
741.7 g/mol |
Nombre IUPAC |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[[5-(butoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]-dichlororuthenium |
InChI |
InChI=1S/C21H26N2.C15H21NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-5-6-9-18-15(17)16-13-7-8-14(12(4)10-13)19-11(2)3;;;/h9-12H,7-8H2,1-6H3;4,7-8,10-11H,5-6,9H2,1-3H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
Clave InChI |
FERSNXSBIXKVRT-UHFFFAOYSA-L |
SMILES canónico |
CCCCOC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)


![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

